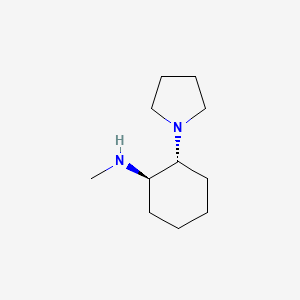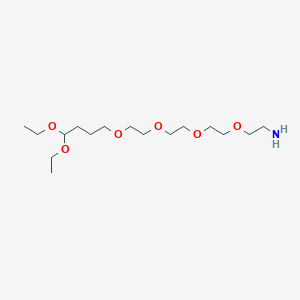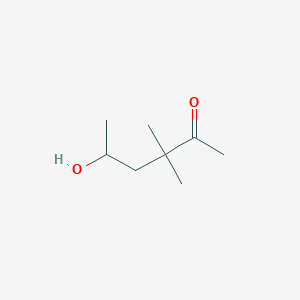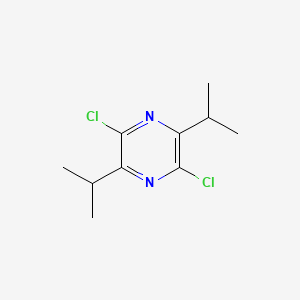
2,5-Dichloro-3,6-di(propan-2-yl)pyrazine
Overview
Description
Scientific Research Applications
Synthesis and Optoelectronic Properties
2,5-Di(aryleneethynyl)pyrazine derivatives, related to 2,5-Dichloro-3,6-di(propan-2-yl)pyrazine, have been synthesized and studied for their structural and optoelectronic properties. These compounds exhibit enhanced electron-transporting properties, making them suitable for use in organic light-emitting diodes (OLEDs) as dopants, which can significantly enhance the external quantum efficiencies of these devices (Zhao et al., 2004).
Anticancer Drug Synthesis
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine, a variant of the pyrazine class, serves as a crucial intermediate in the synthesis of several small molecule anticancer drugs. Its synthesis involves multi-step reactions, including substitution and cyclization, highlighting its importance in pharmaceutical research (Zhang et al., 2019).
Hydrogen Bonding Studies
Studies of hydrogen bonding in 1,2-diazine-chloranilic acid and 1,4-diazine-chloranilic acid, related to pyrazine derivatives, have provided insights into molecular structures and intermolecular interactions at low temperatures. These studies are significant for understanding the behavior of molecular compounds in various states (Gotoh et al., 2008).
Antimicrobial Applications
Pyrazine derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant to moderate activity against various microorganisms, indicating potential applications in antimicrobial therapies (Sid et al., 2013).
Material Science and Organic Electronics
Pyrazine derivatives are integral in the synthesis of novel materials for organic electronics. Their unique molecular structure allows for efficient electron transfer, making them suitable for use in photovoltaic devices and as fluorescent materials in various applications (Das & Frey, 2012), (Mahadik et al., 2021).
Drug Delivery Research
2,5-Di(benzo[b]thiophen-2-yl)pyrazine, another pyrazine variant, has been explored as a potential membrane-targeting drug carrier. Its fluorescent properties and ability to accumulate in cells suggest its application in delivering therapeutic agents directly to targeted areas within the body (Mazuryk et al., 2013).
Future Directions
properties
IUPAC Name |
2,5-dichloro-3,6-di(propan-2-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl2N2/c1-5(2)7-9(11)14-8(6(3)4)10(12)13-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWJCQOQXHXBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(C(=N1)Cl)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497904 | |
| Record name | 2,5-Dichloro-3,6-di(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67735-80-2 | |
| Record name | 2,5-Dichloro-3,6-di(propan-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



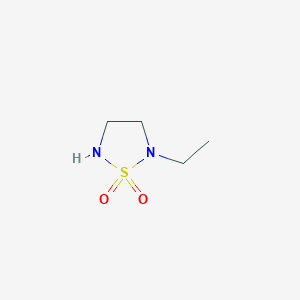
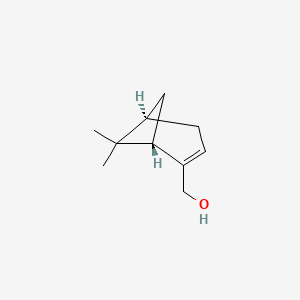
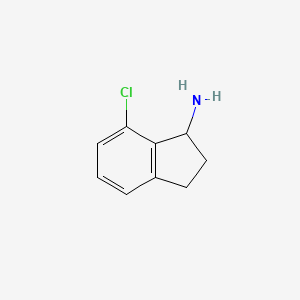
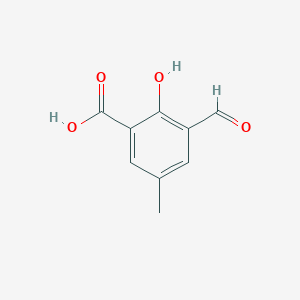
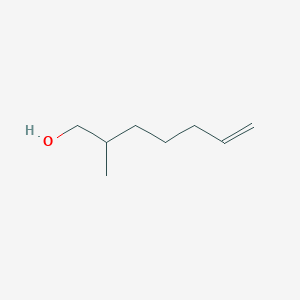

![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)
